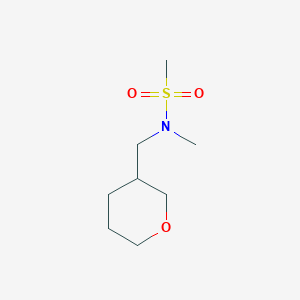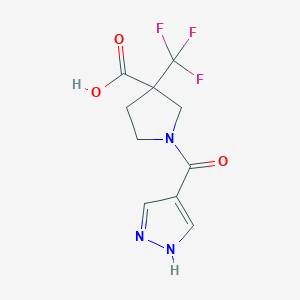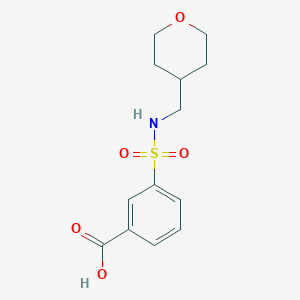
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in the treatment of various types of cancer.
作用機序
MS-275 inhibits N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, MS-275 increases histone acetylation, leading to chromatin relaxation and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation. It also induces apoptosis by activating caspases and the mitochondrial pathway. MS-275 has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, MS-275 has been shown to modulate the immune system by increasing the expression of major histocompatibility complex (MHC) class I and II molecules and enhancing T-cell activation.
実験室実験の利点と制限
MS-275 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying the mechanism of action of HDAC inhibitors. It is also highly selective for N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide, making it a useful tool for studying the role of specific HDAC isoforms in cancer. However, MS-275 has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in long-term studies.
将来の方向性
There are several future directions for MS-275 research. One direction is to study its efficacy in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, MS-275 could be used as a tool to study the role of N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to optimize the dosing and administration of MS-275 for maximum efficacy in cancer treatment.
合成法
MS-275 can be synthesized by reacting N-methyl-3-(sulfonylmethyl)aniline with 3-bromooxane in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to obtain MS-275. The synthesis method is well-documented in the literature, and the purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
MS-275 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(13(2,10)11)6-8-4-3-5-12-7-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYWLQDDLAWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)

